X-ray Crystallographic Resolution: R1 = 0.0171 via HAR Refinement versus Typical IAM Refinement Values
The crystalline structure of 2,3,5-tri-O-benzyl-α/β-D-xylofuranose (containing approximately 10% β-anomer contamination in the isolated α-anomer crystals) was determined at 100 K in the P212121 space group and refined to an exceptionally low R1 value of 0.0171 using the Hirshfeld atom refinement (HAR) approach [1]. This represents a significant improvement over the standard independent atom model (IAM) refinement approach (R1 ~0.03-0.05 for typical small-molecule carbohydrate structures), providing higher precision in electron density mapping and more accurate determination of hydrogen atom positions and anisotropic displacement parameters [2]. The HAR method allows for deconvolution of electron density contributions from bonded atoms, yielding superior structural parameters that are critical for computational modeling, molecular docking studies, and structure-based drug design efforts involving xylofuranose-derived scaffolds.
| Evidence Dimension | Crystallographic refinement precision (R1 value) for xylofuranose derivatives |
|---|---|
| Target Compound Data | R1 = 0.0171 (HAR refinement at 100 K, resolution sin θmax/λ = 0.71 Å⁻¹) |
| Comparator Or Baseline | LUHROX (D-arabinofuranose hemiacetal analogue): R1 ~0.03-0.04 (IAM refinement); typical small-molecule carbohydrate IAM refinements: R1 ~0.03-0.05 |
| Quantified Difference | R1 improvement of approximately 43-66% lower residual factor versus typical IAM refinements; improved electron density residual map with iso-value 0.121 eÅ⁻³ |
| Conditions | X-ray diffraction at 100 K, P2₁2₁2₁ space group, Rigaku rotating anode, HAR implemented via NoSpherA2 in OLEX2 |
Why This Matters
This high-resolution structural data enables precise computational modeling and structure-based drug design, reducing uncertainty in molecular docking and QSAR studies involving xylofuranose-derived pharmacophores.
- [1] Taffoureau, B.; Gillaizeau, I.; Retailleau, P.; Nicolas, C. 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank 2022, 2022(2), M1382. CCDC 2150903; R1 = 0.0171, sin θmax/λ = 0.71 Å⁻¹. View Source
- [2] Kleemiss, F.; et al. Accurate crystal structures and chemical properties from NoSpherA2. Chemical Science 2021, 12, 1675-1692. HAR versus IAM comparison. View Source
